(3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane
Overview
Description
“(3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane” is an important chemical intermediate for the synthesis of organic silicone compounds. It can be used for the preparation of paints & coatings, sealants & adhesives, conductive films, and resins .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H32O4Si3 .
Chemical Reactions Analysis
“this compound” can perform a subsequent tandem coupling reaction with functional molecules after a surface-triggered ring-opening reaction . This allows for a one-pot self-assembly route on nanostructures .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 336.65 g/mol . It is a liquid at room temperature . The boiling point is 96°C at 0.5 mmHg, and the density is 0.910 g/mL . The refractive index at 20°C is not specified .
Scientific Research Applications
Organofunctional Disiloxanes Synthesis : This compound is used in synthesizing novel organofunctional disiloxanes by reacting with aromatic amino compounds, influencing the structure of the resulting compounds (Harabagiu et al., 1995).
Development of Solid Polymer Electrolytes : It plays a crucial role in developing polysiloxane-based solid polymer electrolytes for electrochemical devices. These electrolytes exhibit high ionic conductivity and electrochemical stability, making them suitable for applications like electrochromic devices (Deka et al., 2019).
Polysiloxane Oligomers for Improved Polyurethane Performance : This compound is integral in synthesizing bis(methoxyl hydroxyl)-functionalized polysiloxanes, which are used to enhance the performance of waterborne polyurethanes (Zhu et al., 2005).
Dielectric Elastomers Actuation : It is used in modifying high permittivity additives for polysiloxane elastomers, improving their permittivity and actuation strains in dielectric elastomers, a type of electroactive polymer (Gale et al., 2020).
Epoxy/Anhydride Networks Modification : The compound is used for synthesizing epoxylanhydride oligomers with trialkoxysilane groups, improving materials' abrasion resistance and adhesion to glass surfaces (Mauri et al., 2000).
Cationic Trisiloxane Surfactants Synthesis : It is utilized in synthesizing cationic trisiloxane surfactants with varying siloxane hydrophobic groups. These surfactants exhibit excellent surface activity and are used in studying aggregation behavior in aqueous solutions (Tan et al., 2018).
Enzyme Immobilization : This compound is used in the synthesis of bifunctional periodic mesoporous organosilicas for enzyme immobilization, providing an efficient covalent immobilization mechanism for enzymes like papain (Na et al., 2010).
Safety and Hazards
Future Directions
“(3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane” has been demonstrated to be highly effective reagents for surface modification of hydroxyl-containing surfaces, particularly inorganic surfaces associated with nanoparticles, mesoporous materials, and substrates employed in the fabrication of microelectronic and optoelectronic devices . The future directions of this compound could involve further exploration of its applications in these areas.
Mechanism of Action
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity might be affected by the pH, temperature, and presence of other chemicals in the environment . Moreover, its stability could be influenced by exposure to light, heat, or certain chemicals .
Properties
IUPAC Name |
trimethyl-[methyl-[3-(oxiran-2-ylmethoxy)propyl]-trimethylsilyloxysilyl]oxysilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H32O4Si3/c1-18(2,3)16-20(7,17-19(4,5)6)10-8-9-14-11-13-12-15-13/h13H,8-12H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIQPJVFCSCUMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(CCCOCC1CO1)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H32O4Si3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884384 | |
Record name | Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-[3-(2-oxiranylmethoxy)propyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7422-52-8 | |
Record name | 1,1,1,3,5,5,5-Heptamethyl-3-[3-(2-oxiranylmethoxy)propyl]trisiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7422-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-(3-(2-oxiranylmethoxy)propyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007422528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-[3-(2-oxiranylmethoxy)propyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-3-[3-(2-oxiranylmethoxy)propyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,3,5,5,5-heptamethyl-3-[3-(oxiranylmethoxy)propyl]trisiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.223 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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